molecular formula C20H23N7O B2702778 (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1291870-56-8

(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2702778
CAS No.: 1291870-56-8
M. Wt: 377.452
InChI Key: KTWZJNIYXQZPMF-UHFFFAOYSA-N
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Description

The compound "(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone" is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 4-ethylphenylamino group at position 5 and a methanone linker to a piperazine ring bearing a pyridin-2-yl substituent. This structure combines pharmacophores known for diverse biological activities, including kinase inhibition and receptor modulation. The triazole ring provides hydrogen-bonding capabilities, while the piperazine-pyridine moiety may enhance solubility and target engagement .

Properties

IUPAC Name

[5-(4-ethylanilino)-2H-triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O/c1-2-15-6-8-16(9-7-15)22-19-18(23-25-24-19)20(28)27-13-11-26(12-14-27)17-5-3-4-10-21-17/h3-10H,2,11-14H2,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWZJNIYXQZPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound also contains an ethylphenyl group and a pyridinyl group. The ethylphenyl group is a common structural motif in many drugs and can contribute to the lipophilicity of the compound, which can affect its pharmacokinetic properties. The pyridinyl group is a bioisostere of the phenyl group and can participate in π-π stacking interactions with biological targets .

Biological Activity

The compound (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound incorporates a triazole ring and a piperazine moiety, both of which are known for their pharmacological significance.

Structural Features

The compound can be described by the following structural formula:

C15H19N5O2\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{O}_{2}

Molecular Characteristics

PropertyValue
Molecular FormulaC15H19N5O2
Molecular Weight301.34 g/mol
IUPAC Name(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
InChIInChI=1S/C15H19N5O2/c1-2...

Biological Activity

The biological activity of this compound is primarily associated with its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest several potential activities:

Anticancer Activity

Research indicates that triazole derivatives often exhibit anticancer properties. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific pathways crucial for cancer cell proliferation.

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activities. Studies have demonstrated that derivatives can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The presence of the triazole ring enhances the compound's ability to disrupt microbial cell functions.

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure of (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone and its biological activity is critical. SAR studies have identified key functional groups that influence efficacy:

Functional GroupInfluence on Activity
Triazole RingEnhances bioactivity
Piperazine MoietyImproves receptor binding
Ethylphenyl GroupModulates lipophilicity

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Triazole Ring : Achieved via a click chemistry reaction between an azide and an alkyne.
  • Piperazine Integration : Introduced through condensation reactions with suitable precursors.

These synthetic routes allow for precise control over product purity and yield.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Anticancer Activity : A derivative with a similar triazole structure exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, indicating potent anticancer properties .
  • Antimicrobial Testing : Compounds with related structures were tested against various bacterial strains, demonstrating significant inhibition rates .
  • Pharmacological Profiling : A comparative analysis of structurally similar compounds revealed distinct differences in binding affinities to target receptors, emphasizing the importance of specific functional groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in the Triazole Core

  • Compound 21 (): Replaces the triazole with a thiophen-2-yl group, resulting in "(thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone".
  • Compound w3 () : Features a pyrimidin-2-yl group instead of triazole. The pyrimidine’s planar structure may enhance stacking interactions but reduce hydrogen-bonding versatility relative to triazole .

Modifications in the Piperazine Substituents

  • Compound 5 (): Contains a 4-(trifluoromethyl)phenyl group on the piperazine.
  • 4-(4-Methoxyphenyl)piperazin-1-ylmethanone (): Substitutes pyridin-2-yl with a methoxyphenyl group. The methoxy donor enhances electron density, possibly affecting receptor affinity through altered charge distribution .

Substituent Effects on the Aryl Group

  • Compound 5f (): Features a 4-hydroxybenzylideneamino group on the pyrazole. The hydroxyl group introduces polarity, which may improve solubility but reduce metabolic stability relative to the 4-ethylphenylamino group in the target compound .
  • AKOS024408721 () : Utilizes a 4-methoxyphenyl group instead of 4-ethylphenyl. The methoxy’s electron-donating nature contrasts with the ethyl group’s hydrophobic bulk, influencing steric and electronic interactions with target proteins .

Pharmacological Implications of Structural Differences

  • Binding Affinity : The pyridin-2-yl group in the target compound may engage in π-π stacking with aromatic residues in enzyme active sites, whereas trifluoromethylphenyl (Compound 5, ) or methoxyphenyl () groups could prioritize hydrophobic or polar interactions, respectively .
  • Metabolic Stability : Fluorine-containing analogs (e.g., ’s fluorophenyl derivative) exhibit enhanced resistance to oxidative metabolism compared to the ethyl group in the target compound, which may undergo CYP450-mediated oxidation .
  • Solubility : The triazole core’s nitrogen atoms improve water solubility relative to thiophene (Compound 21) or pyrimidine (Compound w3) analogs, which rely on sulfur or carbon-rich systems .

Q & A

Q. What are the key steps in synthesizing (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves multi-step protocols:
  • Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-ethylphenyl azide and a propargyl precursor.
  • Step 2 : Coupling the triazole intermediate with a piperazine-pyridine moiety via nucleophilic acyl substitution.
  • Optimization : Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst selection (e.g., Hünig’s base) significantly impact yields. Purity is enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Validation : Confirm regioselectivity of the triazole ring using 1H^1H-NMR and 13C^{13}C-NMR to distinguish between 1,4- and 1,5-isomers .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., ethylphenyl NH at δ 8.2–8.5 ppm; pyridine protons at δ 7.3–8.6 ppm). 13C^{13}C-NMR confirms carbonyl (C=O) at ~165–170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calculated: 390.5 g/mol) and fragments (e.g., loss of piperazine-pyridine moiety) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (if crystalline) by analyzing bond angles and packing motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :
  • Assay-Specific Variables : Account for differences in cell lines (e.g., HEK293 vs. HeLa), assay conditions (pH, serum concentration), and endpoint measurements (IC50_{50} vs. EC50_{50}). Normalize data using internal controls (e.g., β-galactosidase reporters) .
  • Theoretical Frameworks : Link results to receptor binding models (e.g., docking studies using AutoDock Vina to predict interactions with serotonin or dopamine receptors) .
  • Meta-Analysis : Pool data from independent studies and apply statistical corrections (e.g., Bonferroni for multiple comparisons) .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic (PK) properties while retaining activity?

  • Methodological Answer :
  • Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or carboxyl) to the ethylphenyl or pyridine moieties to enhance solubility. Use LogP calculations (e.g., ChemAxon) to balance membrane permeability .
  • Metabolic Stability : Perform microsomal stability assays (e.g., human liver microsomes) to identify vulnerable sites (e.g., piperazine N-oxidation). Stabilize via fluorination or methyl substitution .
  • In Vivo Validation : Use rodent models to assess bioavailability and half-life. Compare intravenous vs. oral administration routes .

Q. How can computational methods predict off-target interactions, and what experimental validation is required?

  • Methodological Answer :
  • In Silico Screening : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., kinase or GPCR families). Prioritize high-probability targets for validation .
  • Experimental Validation :
  • Binding Assays : Radioligand displacement (e.g., 3H^3H-spiperone for dopamine D2 receptors).
  • Functional Assays : cAMP accumulation or calcium flux assays to confirm agonism/antagonism .

Key Considerations for Researchers

  • Contradictory Data : Address discrepancies by standardizing assay protocols and referencing structural analogs (e.g., triazole-piperazine hybrids in ).
  • Advanced Modifications : Explore bioisosteric replacements (e.g., pyridine → pyrimidine) to improve selectivity .

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